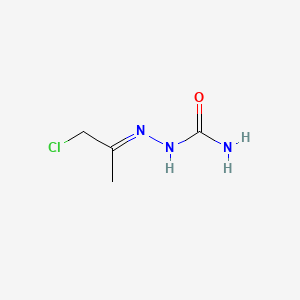

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide

CAS No.: 53646-01-8

Cat. No.: VC3848016

Molecular Formula: C4H8ClN3O

Molecular Weight: 149.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53646-01-8 |

|---|---|

| Molecular Formula | C4H8ClN3O |

| Molecular Weight | 149.58 g/mol |

| IUPAC Name | [(E)-1-chloropropan-2-ylideneamino]urea |

| Standard InChI | InChI=1S/C4H8ClN3O/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)/b7-3+ |

| Standard InChI Key | RJVJMYIGSGZOGT-XVNBXDOJSA-N |

| Isomeric SMILES | C/C(=N\NC(=O)N)/CCl |

| SMILES | CC(=NNC(=O)N)CCl |

| Canonical SMILES | CC(=NNC(=O)N)CCl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a planar hydrazinecarboxamide backbone (NH–NH–C(=O)–NH₂) conjugated with a 1-chloropropan-2-ylidene group. This conjugation creates an extended π-system, enhancing its reactivity in cyclization and nucleophilic substitution reactions . The chlorine atom at the propan-2-ylidene position introduces electronic asymmetry, influencing both solubility and intermolecular interactions .

Physicochemical Properties

While explicit melting/boiling point data for 2-(1-chloropropan-2-ylidene)hydrazinecarboxamide remain unrecorded in academic literature, analogous hydrazine carboxamides exhibit melting points between 120–180°C and limited aqueous solubility (<1 mg/mL at 25°C) . The chlorine substituent likely enhances lipophilicity, as evidenced by its classification under acute oral toxicity (Category 4) and skin irritation (Category 2) .

Synthetic Methodologies

Ultrasound-Assisted Green Synthesis

A breakthrough emerged with ultrasound-mediated synthesis in water-glycerol (6:4) systems, reducing reaction times to 5–20 minutes and boosting yields to 94% . Key optimization data are summarized below:

| Entry | Solvent System | Reaction Time | Yield (%) |

|---|---|---|---|

| 1 | Methanol + GAA | 12 h | 62 |

| 3 | H₂O:Glycerol (6:4) | 60 min | 72 |

| 11 | H₂O:Glycerol (6:4) | 5 min | 94 |

Ultrasonic irradiation (20 kHz, 130 W) facilitates rapid energy transfer, accelerating imine bond formation between the carbonyl group of 1-chloropropan-2-one and the hydrazine moiety . The water-glycerol system acts as a green solvent, minimizing waste and improving atom economy.

Pharmacological Applications

Anticancer Activity

In the National Cancer Institute’s (NCI) 60-cell-line screening, structural analogs of 2-(1-chloropropan-2-ylidene)hydrazinecarboxamide demonstrated potent anticancer effects. Notably, N-(4-chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide (a derivative) exhibited a 143.44% growth inhibition (GI) against CCRF-CEM leukemia cells, surpassing Imatinib’s efficacy . Key findings include:

Mechanism of Action

Molecular docking studies suggest high-affinity binding to epidermal growth factor receptor (EGFR) tyrosine kinase (PDB: 1M17). The chlorophenyl group occupies the hydrophobic pocket, while the hydrazinecarboxamide moiety forms hydrogen bonds with Thr830 and Asp831 residues, inhibiting ATP binding .

Environmental and Regulatory Considerations

No ecotoxicity data are publicly available, but structural analogs show low biodegradability (BIOWIN3 < 0.5). Proper disposal via incineration (850°C, 2-second residence time) is recommended to prevent environmental persistence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume